4-bromo-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide
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Overview
Description
4-bromo-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 4-bromo-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Coupling Reaction: The final step involves coupling the thiazole derivative with the brominated benzamide under appropriate conditions.
Chemical Reactions Analysis
4-bromo-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Electrophilic and Nucleophilic Reactions: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
4-bromo-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Its potential anticancer properties are being explored for the development of new therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of various biochemical pathways. The bromine atom and other substituents on the molecule can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar compounds to 4-bromo-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide include:
4-bromo-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
4-chloro-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide: Similar structure but with a chlorine atom instead of a bromine atom.
4-bromo-N-(2-methyl-1,3-thiazol-5-yl)benzamide: Similar structure but without the phenyl group on the thiazole ring.
These compounds share similar chemical properties but may exhibit different biological activities and applications .
Properties
Molecular Formula |
C17H13BrN2OS |
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Molecular Weight |
373.3 g/mol |
IUPAC Name |
4-bromo-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide |
InChI |
InChI=1S/C17H13BrN2OS/c1-11-19-15(12-5-3-2-4-6-12)17(22-11)20-16(21)13-7-9-14(18)10-8-13/h2-10H,1H3,(H,20,21) |
InChI Key |
PVCVVUAETQPWBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)NC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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